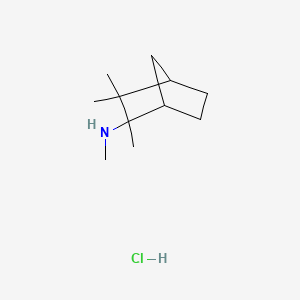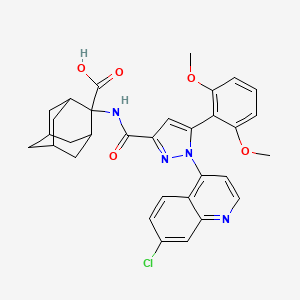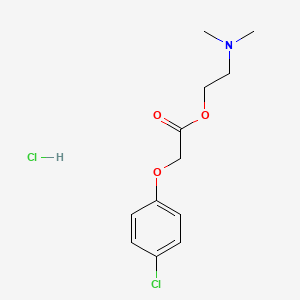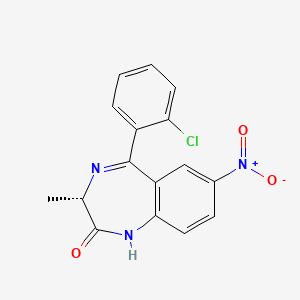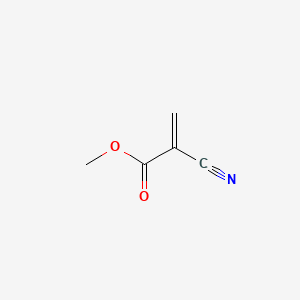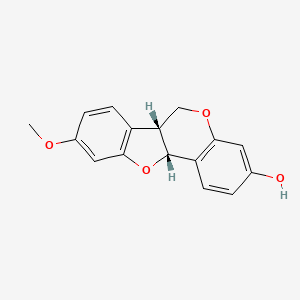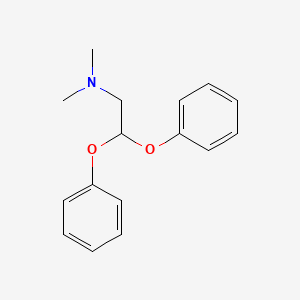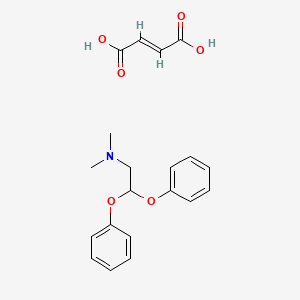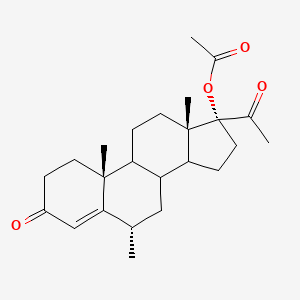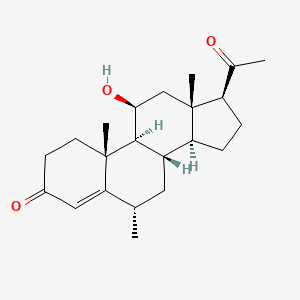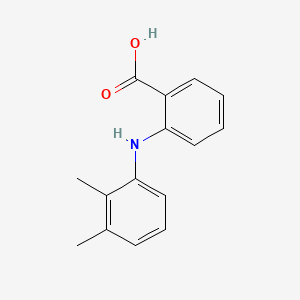
Meperidinhydrochlorid
Übersicht
Beschreibung
Meperidinhydrochlorid ist ein synthetisches Opioid-Analgetikum, das zur Klasse der Phenylpiperidine gehört. Es wird üblicherweise zur Linderung von mittelschweren bis starken Schmerzen eingesetzt, einschließlich postoperativer Schmerzen und Wehen . This compound wirkt auf das zentrale Nervensystem, um die Schmerzempfindung und -reaktion des Körpers zu verändern .
Wissenschaftliche Forschungsanwendungen
Meperidinhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung neuer Analyseverfahren verwendet.
Biologie: Wird hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und die Freisetzung von Neurotransmittern untersucht.
Medizin: Wird ausgiebig auf seine analgetischen Eigenschaften und den potenziellen Einsatz in Schmerztherapieprotokollen erforscht.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an die μ-Opioid-Rezeptoren im zentralen Nervensystem. Diese Bindung hemmt die Freisetzung von Neurotransmittern wie Substanz P und Glutamat, die an der Übertragung von Schmerzsignalen beteiligt sind. Das Ergebnis ist eine veränderte Schmerzempfindung und eine erhöhte Schmerzschwelle .
Wirkmechanismus
Target of Action
Meperidine hydrochloride, also known as pethidine, is primarily a kappa-opiate receptor agonist . The kappa-opiate receptors are found in the central nervous system (CNS) and are involved in pain perception .
Mode of Action
Meperidine hydrochloride interacts with its target, the kappa-opiate receptors, by binding to them . This binding action triggers a series of events that lead to the activation of G-proteins . These G-proteins then activate effector proteins, which result in changes in the cell .
Biochemical Pathways
It is known that the activation of the kappa-opiate receptors and the subsequent activation of g-proteins play a crucial role in the drug’s analgesic effects .
Pharmacokinetics
The pharmacokinetics of meperidine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action is slightly more rapid than with morphine, and the duration of action is slightly shorter
Result of Action
The primary result of meperidine hydrochloride’s action is analgesia , or pain relief . It may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . It has also been used for intravenous regional anesthesia, peripheral nerve blocks, and intraarticular, epidural, and spinal analgesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of meperidine hydrochloride. For instance, concomitant use of another central nervous system (CNS) depressant like benzodiazepines or alcohol with meperidine may cause profound sedation, respiratory depression, coma, and death .
Biochemische Analyse
Biochemical Properties
Meperidine hydrochloride is a full opioid agonist that binds to the μ-opioid receptor . This interaction results in analgesia, as well as other effects well known to other opioids such as miosis, respiratory depression, and sedation . The chemical structure of meperidine hydrochloride is similar to local anesthetics .
Cellular Effects
Meperidine hydrochloride exerts its effects on various types of cells, primarily neurons, by binding to the μ-opioid receptor . This binding can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine .
Molecular Mechanism
The mechanism of action of meperidine hydrochloride involves its binding to the μ-opioid receptor as a full opioid agonist . This binding interaction results in analgesia and other effects similar to those of other opioids . Meperidine hydrochloride has more affinity for the kappa-receptor than morphine .
Temporal Effects in Laboratory Settings
The onset of action of meperidine hydrochloride is slightly more rapid than with morphine, and the duration of action is slightly shorter
Dosage Effects in Animal Models
In horses, meperidine hydrochloride has been administered at different dosages . The study found that adverse effects included increased dose-dependent central nervous excitation, heart rate, and cutaneous reactions . Significant effects on thermal nociception were short-lived .
Metabolic Pathways
Meperidine hydrochloride is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . Meperidine hydrochloride also undergoes N-demethylation to normeperidine, which then undergoes hydrolysis and partial conjugation .
Transport and Distribution
It is known that the oral bioavailability of meperidine hydrochloride in patients with normal hepatic function is 50-60% due to extensive first-pass metabolism .
Subcellular Localization
Given its mechanism of action, it is likely that meperidine hydrochloride primarily interacts with μ-opioid receptors, which are typically located on the cell surface .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Meperidinhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von Benzylcyanid mit Ethylchlorformiat unter Bildung von Ethylbenzylcyanid. Dieses Zwischenprodukt wird dann mit Methylamin zu 1-Methyl-4-phenylpiperidin-4-carbonsäureethylester umgesetzt. Im letzten Schritt wird dieser Ester hydrolysiert, um Meperidin zu erhalten, das dann in sein Hydrochloridsalz umgewandelt wird .
Industrielle Produktionsverfahren
In industriellen Umgebungen erfolgt die Produktion von this compound durch großtechnische chemische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollen die Einhaltung der pharmazeutischen Standards für das Endprodukt gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Meperidinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Meperidin kann zu Meperidinsäure oxidiert werden.
Reduktion: Reduktionsreaktionen können Meperidin in seinen entsprechenden Alkohol umwandeln.
Substitution: Die N-Demethylierung von Meperidin führt zur Bildung von Normeperidin.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.
Substitution: Die N-Demethylierung wird typischerweise mit Reagenzien wie Formaldehyd und Ameisensäure durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Meperidinsäure.
Reduktion: Meperidin-Alkohol.
Substitution: Normeperidin.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Morphin: Ein weiteres Opioid-Analgetikum mit einem ähnlichen Wirkmechanismus, aber einer unterschiedlichen chemischen Struktur.
Tramadol: Ein synthetisches Opioid mit sowohl opioid- als auch nicht-opioid-Wirkmechanismen.
Einzigartigkeit von Meperidinhydrochlorid
This compound ist einzigartig in seiner Fähigkeit, postoperatives Zittern und Schüttelfrost, die durch Amphotericin B induziert werden, zu unterbrechen. Es hat auch einen etwas schnelleren Wirkungseintritt und eine kürzere Wirkdauer im Vergleich zu Morphin .
Eigenschaften
IUPAC Name |
ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLCIJMFAJCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-42-1 (Parent) | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30950620 | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-13-5 | |
| Record name | Meperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorbycyclen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pethidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPERIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Meperidine Hydrochloride exert its analgesic effects?
A1: Meperidine Hydrochloride is an opioid agonist that primarily binds to the mu-opioid receptor in the central nervous system. This binding inhibits the transmission of pain signals, leading to analgesia. [, ]
Q2: Does Meperidine Hydrochloride have any local anesthetic effects?
A2: While primarily known for its opioid activity, research suggests that Meperidine Hydrochloride may also exert local anesthetic-like effects. One study showed that perineural administration of the drug significantly decreased the amplitude of compound nerve action potentials, potentially by blocking sodium channels. []
Q3: What is normeperidine, and how does it relate to Meperidine Hydrochloride?
A3: Normeperidine is a metabolite of Meperidine Hydrochloride. While it possesses some analgesic activity, it is also associated with central nervous system excitation, which can lead to adverse effects like tremors and seizures. [, ]
Q4: What is the molecular formula and weight of Meperidine Hydrochloride?
A4: The molecular formula of Meperidine Hydrochloride is C15H22ClNO2, and its molecular weight is 283.8 g/mol. [, ]
Q5: Can Meperidine Hydrochloride be administered with total parenteral nutrition (TPN)?
A5: Studies indicate that Meperidine Hydrochloride is compatible with TPN solutions for up to 36 hours when stored in polyvinyl chloride (PVC) bags at 21.5°C. []
Q6: Is Meperidine Hydrochloride compatible with Ondansetron Hydrochloride for combined administration?
A6: Yes, studies have shown that Meperidine Hydrochloride and Ondansetron Hydrochloride are physically and chemically compatible for combined administration in NaCl 0.9% injection for at least 7 days at 32 °C and 31 days at 4 and 22 °C. []
Q7: How stable is Meperidine Hydrochloride in polypropylene syringes?
A7: Meperidine Hydrochloride solutions in polypropylene syringes were found to be physically and chemically stable for 28 days, with over 90% of the drug remaining at concentrations ranging from 0.25 to 30 mg/mL in dextrose 5% and normal saline, stored at both 22°C and 4°C. []
Q8: How does changing the methyl group in Meperidine Hydrochloride to an ethyl group impact its activity?
A8: Studies comparing Meperidine Hydrochloride to a similar compound where the N-methyl group was replaced with an ethyl group found that the ethyl analogue exhibited slightly weaker analgesic and respiratory depressant effects. []
Q9: Are there formulation strategies to enhance Meperidine Hydrochloride's therapeutic profile?
A9: Researchers are exploring mucoadhesive in-situ nasal gel formulations of Meperidine Hydrochloride to improve its bioavailability and provide sustained release, potentially addressing limitations associated with oral administration and first-pass metabolism. []
Q10: How is Meperidine Hydrochloride metabolized in the body?
A10: Meperidine Hydrochloride is primarily metabolized in the liver, with normeperidine being a major metabolite. This metabolite has a longer half-life than Meperidine Hydrochloride and can accumulate with prolonged use, potentially leading to neurotoxicity. [, , ]
Q11: How is the bioavailability of Meperidine Hydrochloride assessed?
A11: Urinary excretion patterns and concentrations of Meperidine Hydrochloride and its metabolite, normeperidine, can be analyzed using gas-liquid chromatography to determine the bioavailability of different formulations. []
Q12: Has Meperidine Hydrochloride demonstrated efficacy in treating experimental foot lameness in horses?
A12: A study on horses with induced foot pain showed that intramuscular administration of Meperidine Hydrochloride was more effective than a placebo in alleviating lameness, with significant improvements observed for 2–3.7 hours after a single dose. []
Q13: Is Meperidine Hydrochloride effective in controlling shivering induced by Amphotericin B?
A13: Studies have shown that Meperidine Hydrochloride can effectively stop shaking chills associated with Amphotericin B infusions, demonstrating more rapid and effective relief compared to placebo. [, ]
Q14: What is the maximum safe dose of Meperidine Hydrochloride for intravenous patient-controlled analgesia (IV PCA)?
A14: Based on a retrospective review of 355 patients, a study recommended a maximum safe dose of 10 mg/kg per day of Meperidine Hydrochloride via IV PCA for no longer than 3 days, with mandatory daily patient evaluation. []
Q15: Can the prolonged use of Meperidine Hydrochloride lead to addiction?
A15: Early research indicated that while Meperidine Hydrochloride may not be as addictive as other opioids, prolonged use can still lead to habituation and dependence in some individuals. [, ]
Q16: What is the rationale for exploring alternative routes of administration for Meperidine Hydrochloride, such as nasal delivery?
A16: Nasal drug delivery is being explored as a way to bypass first-pass metabolism in the liver, potentially improving the bioavailability and therapeutic efficacy of Meperidine Hydrochloride. []
Q17: What analytical techniques are used to quantify Meperidine Hydrochloride in pharmaceutical formulations?
A17: High-performance liquid chromatography (HPLC) is commonly employed to determine the concentration of Meperidine Hydrochloride in various pharmaceutical dosage forms. This method is precise and reproducible, allowing for accurate quantification of the drug. [, ]
Q18: What is the significance of studying the dissolution rate of Meperidine Hydrochloride tablets?
A18: The dissolution rate of Meperidine Hydrochloride tablets is a critical factor affecting its absorption and onset of action. Studies on dissolution help ensure consistent drug release and bioavailability from the solid dosage form. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



